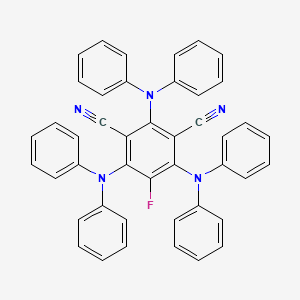

2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile

CAS No.:

Cat. No.: VC13692666

Molecular Formula: C44H30FN5

Molecular Weight: 647.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C44H30FN5 |

|---|---|

| Molecular Weight | 647.7 g/mol |

| IUPAC Name | 5-fluoro-2,4,6-tris(N-phenylanilino)benzene-1,3-dicarbonitrile |

| Standard InChI | InChI=1S/C44H30FN5/c45-41-43(49(35-23-11-3-12-24-35)36-25-13-4-14-26-36)39(31-46)42(48(33-19-7-1-8-20-33)34-21-9-2-10-22-34)40(32-47)44(41)50(37-27-15-5-16-28-37)38-29-17-6-18-30-38/h1-30H |

| Standard InChI Key | GCGRXVMGBHYMDA-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C(=C(C(=C3C#N)N(C4=CC=CC=C4)C5=CC=CC=C5)F)N(C6=CC=CC=C6)C7=CC=CC=C7)C#N |

| Canonical SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C(=C(C(=C3C#N)N(C4=CC=CC=C4)C5=CC=CC=C5)F)N(C6=CC=CC=C6)C7=CC=CC=C7)C#N |

Introduction

Structural and Synthetic Characterization

Molecular Architecture

The compound’s molecular formula is , with a molar mass of 647.7 g/mol . Its IUPAC name, 5-fluoro-2,4,6-tris(N-phenylanilino)benzene-1,3-dicarbonitrile, reflects the symmetrical arrangement of diphenylamino groups at the 2, 4, and 6 positions of the central benzene ring, alongside a fluorine atom at position 5 and two cyano groups at positions 1 and 3 . The InChIKey (GCGRXVMGBHYMDA-UHFFFAOYSA-N) and SMILES string (C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C(=C(C(=C3C#N)N(C4=CC=CC=C4)C5=CC=CC=C5)F)N(C6=CC=CC=C6)C7=CC=CC=C7)C#N) further elucidate its connectivity and stereoelectronic features .

Synthesis and Purification

The synthesis involves a nucleophilic aromatic substitution reaction between diphenylamine and tetrafluoroisophthalonitrile under controlled thermal conditions. Optimal yields (~70%) are achieved by maintaining precise stoichiometric ratios and reaction temperatures, typically in inert solvents such as tetrahydrofuran (THF) . Post-synthesis purification via column chromatography is critical to isolate the target compound from byproducts like monocyano derivatives . Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with NMR peaks at δ 6.97–7.33 ppm corresponding to aromatic protons and NMR signals at 108.90–154.40 ppm reflecting the cyano and fluorinated aryl carbons .

Photophysical and Electrochemical Properties

Absorption and Emission Profiles

The compound exhibits broad absorption in the visible spectrum (λₐᵦₛ ≈ 456 nm) due to charge-transfer transitions between the electron-rich diphenylamino donors and electron-deficient isophthalonitrile core . Emission spectra in THF show a fluorescence maximum at 510 nm, with a prompt fluorescence lifetime (τₚᵣₒₘₚₜ) of 23 ns and a delayed component (τₜₐ𝒹𝒻) of 12 μs, characteristic of TADF . The small singlet-triplet energy gap (ΔEₛₜ ≈ 190 meV) facilitates efficient reverse intersystem crossing (RISC), yielding a photoluminescence quantum yield (Φₚₗ) of 5.7% .

Redox Behavior

Cyclic voltammetry reveals a reduction potential of −1.45 V (vs SCE) and an oxidation potential of +0.92 V, underscoring its strong electron-donating capacity . These properties enable its use as a photoredox catalyst, particularly in single-electron transfer reactions . The HOMO-LUMO gap, calculated electrochemically as 2.37 eV, aligns with its absorption onset and confirms suitability for visible-light-driven applications .

Applications in Organic Electronics

Thermally Activated Delayed Fluorescence (TADF)

The compound’s TADF properties make it a candidate for OLED emitters. In degassed THF, its delayed fluorescence component contributes to 21% of the total emission quantum yield upon cyclization into a carbazole derivative . Comparative studies with 4CzIPN (a benchmark TADF material) demonstrate its superior stability under irradiation, though its Φₚₗ remains lower due to larger ΔEₛₜ .

Charge Transport in Photovoltaic Devices

Photocatalytic Performance and Mechanistic Insights

Allylation of Aldehydes

In cobalt-mediated allylation reactions, the compound outperforms 4CzIPN due to its stronger reducing power () . Irradiation with blue light (456 nm) generates a long-lived excited state () capable of reducing Co(II) to Co(I), which activates allyl acetate for C–C bond formation . Yields exceed 80% under optimized conditions (10 mol% catalyst, 24 h irradiation) .

Photochemical Stability

Prolonged irradiation in the absence of quenchers induces degradation via C–F bond cleavage, yielding a carbazole-1,3-dicarbonitrile derivative . This photoproduct retains TADF activity but exhibits blue-shifted emission (λₑₘ = 479 nm) and higher Φₚₗ (21%) due to structural rigidity .

Degradation Pathways and Byproduct Utility

Mechanistic Pathways

Degradation proceeds through two competing routes:

-

Homolytic C–F Bond Cleavage: Generates a fluorine radical, which abstracts hydrogen from solvents to form HF .

-

Nucleophilic Aromatic Substitution: Attack by residual amines or solvents replaces fluorine, forming cyclized products .

Applications of Degradation Byproducts

The carbazole derivative exhibits enhanced photocatalytic activity in aryl cross-couplings, achieving turnover numbers (TON) >100 in Suzuki-Miyaura reactions . Its broader electrochemical window () enables reduction of challenging substrates like chlorobenzenes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume